molecular formula C17H27NO4S B7093267 N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide

N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide

Cat. No.: B7093267
M. Wt: 341.5 g/mol
InChI Key: PONACEMSFMOORY-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, and an oxan-4-yloxy group attached to an ethanesulfonamide backbone

Properties

IUPAC Name

N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-3-18(14-16-7-5-4-6-15(16)2)23(19,20)13-12-22-17-8-10-21-11-9-17/h4-7,17H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONACEMSFMOORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C)S(=O)(=O)CCOC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:

    Alkylation: Introducing the ethyl group to the nitrogen atom.

    Aromatic Substitution: Attaching the methylphenyl group to the nitrogen atom.

    Ether Formation: Forming the oxan-4-yloxy group through a nucleophilic substitution reaction.

    Sulfonamide Formation: Combining the intermediate compounds to form the ethanesulfonamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-methylpentanamide: Shares the ethyl and methyl groups but differs in the overall structure.

    N-methyl-phenethylamine: Contains a phenethylamine backbone with a methyl group.

Uniqueness

N-ethyl-N-[(2-methylphenyl)methyl]-2-(oxan-4-yloxy)ethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

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